Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-
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Overview
Description
Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- is an aromatic aldehyde with a complex structure It is characterized by the presence of two methoxy groups and a phenylmethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dimethoxybenzaldehyde and benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Benzaldehyde, 3,4-dimethoxy-: Similar structure but with methoxy groups at different positions.
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)-: Another related compound with different substitution patterns.
Uniqueness: Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-
- Molecular Formula : C18H18O4
- Molecular Weight : 302.34 g/mol
The compound features a benzaldehyde moiety with two methoxy groups and a phenylmethoxy substituent, which may influence its biological interactions.
Antioxidant Properties
Research indicates that benzaldehyde derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds similar to benzaldehyde can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Benzaldehyde derivatives have been investigated for their antimicrobial properties. A study highlighted that certain benzaldehyde compounds demonstrate inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of benzaldehyde derivatives is noteworthy. Compounds structurally related to benzaldehyde have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their possible use in treating inflammatory diseases .
The biological activity of benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as xanthine oxidase (XO) and acetylcholinesterase (AChE), which are involved in oxidative stress and neurotransmitter regulation respectively .
- Interaction with Cellular Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer properties.
Case Studies and Research Findings
- Antioxidant Activity Study :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
Data Tables
Biological Activity | Method of Assessment | Key Findings |
---|---|---|
Antioxidant | DPPH Scavenging Assay | Enhanced activity with methoxy substitutions |
Antimicrobial | Disk Diffusion Method | Effective against multiple bacterial strains |
Anti-inflammatory | Cytokine Assays | Reduced TNF-alpha and IL-6 levels |
Properties
CAS No. |
649774-68-5 |
---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3,6-dimethoxy-2-(phenylmethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-19-16-8-9-17(20-2)15(14(16)10-18)12-21-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
LCJMOSQAXYVWIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)C=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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